Acetamide, N-(3-fluorofluoren-2-YL)-
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Overview
Description
ACETAMIDE,N-(3-FLUORO-9H-FLUOREN-2-YL)-: is a chemical compound with the molecular formula C15H12FNO It is a derivative of acetamide, where the acetamide group is attached to a fluorene ring system substituted with a fluorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-(3-FLUORO-9H-FLUOREN-2-YL)- typically involves the acylation of 3-fluoro-9H-fluorene-2-amine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the amine to the corresponding acetamide.
Industrial Production Methods: In an industrial setting, the production of ACETAMIDE,N-(3-FLUORO-9H-FLUOREN-2-YL)- can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: ACETAMIDE,N-(3-FLUORO-9H-FLUOREN-2-YL)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The fluorine atom on the fluorene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Fluoren-2-ylamine derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
ACETAMIDE,N-(3-FLUORO-9H-FLUOREN-2-YL)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ACETAMIDE,N-(3-FLUORO-9H-FLUOREN-2-YL)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Acetylaminofluorene: A structurally related compound with similar acetamide and fluorene moieties.
N-2-Fluorenylacetamide: Another related compound with a similar fluorene ring system.
Uniqueness: ACETAMIDE,N-(3-FLUORO-9H-FLUOREN-2-YL)- is unique due to the presence of the fluorine atom at the 3-position of the fluorene ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
2823-93-0 |
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Molecular Formula |
C15H12FNO |
Molecular Weight |
241.26 g/mol |
IUPAC Name |
N-(3-fluoro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H12FNO/c1-9(18)17-15-7-11-6-10-4-2-3-5-12(10)13(11)8-14(15)16/h2-5,7-8H,6H2,1H3,(H,17,18) |
InChI Key |
ONGHVYKSQWNJRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)CC3=CC=CC=C32)F |
Origin of Product |
United States |
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